molecular formula C18H13BrN2O2 B5768291 N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide

N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide

Cat. No. B5768291
M. Wt: 369.2 g/mol
InChI Key: LADMKBUIUIQZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide is a chemical compound that has been extensively researched due to its potential applications in various fields. This compound is also known as BMS-345541 and is a selective inhibitor of IκB kinase (IKK) which is a crucial component of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. The NF-κB pathway is involved in various physiological processes such as inflammation, immune response, and cell survival. IKK plays a pivotal role in the activation of the NF-κB pathway, and the inhibition of IKK by BMS-345541 has been shown to have various therapeutic benefits.

Mechanism of Action

N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide works by inhibiting the activity of IKK, which is a crucial component of the NF-κB pathway. The NF-κB pathway is involved in various physiological processes such as inflammation, immune response, and cell survival. The inhibition of IKK by BMS-345541 prevents the activation of the NF-κB pathway, leading to a decrease in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide have been extensively studied. The compound has been shown to have potent anti-inflammatory properties and has been shown to decrease the production of pro-inflammatory cytokines and chemokines. It has also been shown to have potential applications in the treatment of various diseases such as cancer, autoimmune disorders, and infectious diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide in lab experiments are numerous. The compound is readily available, cost-effective, and has a high degree of purity. It is also highly selective for IKK and has been extensively studied for its anti-inflammatory properties. However, the compound does have some limitations. It has a relatively short half-life, which can make it difficult to use in long-term studies. Additionally, the compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

The potential future directions for research on N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide are numerous. The compound has shown promising results in preclinical studies for its anti-inflammatory properties, and further research is needed to determine its potential applications in the treatment of various diseases such as cancer, autoimmune disorders, and infectious diseases. Additionally, further research is needed to determine the optimal dosage and administration of the compound for therapeutic use. Finally, the development of more potent and selective IKK inhibitors based on the structure of N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide is an area of active research.
Conclusion:
In conclusion, N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide is a chemical compound that has been extensively researched for its potential applications in various fields. The compound has shown promising results in preclinical studies for its anti-inflammatory properties and has potential applications in the treatment of various diseases such as cancer, autoimmune disorders, and infectious diseases. Further research is needed to determine the optimal dosage and administration of the compound for therapeutic use, and the development of more potent and selective IKK inhibitors based on the structure of N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide is an area of active research.

Synthesis Methods

The synthesis of N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide involves the reaction of 4-bromoaniline with 1-naphthoic acid chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain the final compound in high yield and purity.

Scientific Research Applications

The potential applications of N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide are vast and varied. The compound has been extensively studied for its anti-inflammatory properties and has shown promising results in preclinical studies. It has also been shown to have potential applications in the treatment of various diseases such as cancer, autoimmune disorders, and infectious diseases.

properties

IUPAC Name

N-[(4-bromophenyl)carbamoyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2/c19-13-8-10-14(11-9-13)20-18(23)21-17(22)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADMKBUIUIQZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-N'-(1-naphthoyl)urea

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